5,5'-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)
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Overview
Description
5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) is an organic compound with the molecular formula C15H18N2O4 and a molecular weight of 290.322. This compound is characterized by its two pyrrole rings, each substituted with methyl groups at the 3 and 4 positions, and connected by a methylene bridge at the 5 position. The carboxylic acid groups are located at the 2 positions of the pyrrole rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) typically involves the condensation of 3,4-dimethylpyrrole-2-carboxylic acid derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two pyrrole rings. The reaction conditions often require a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete condensation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Pyrrole-2,3-dicarboxylic acids.
Reduction: Pyrrole-2-carboxaldehydes or pyrrole-2-methanols.
Substitution: Brominated or nitrated pyrrole derivatives.
Scientific Research Applications
5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(3,5-dimethyl-1H-pyrrole-2-carboxylic acid) diethyl ester: Similar structure but with ethyl ester groups instead of carboxylic acids.
3,5-Bis(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid: Contains ethoxycarbonyl groups and a single pyrrole ring.
Benzyl 5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylate): Benzyl ester derivative of the compound.
Uniqueness
5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) is unique due to its specific substitution pattern and the presence of carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C15H18N2O4 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
5-[(5-carboxy-3,4-dimethyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C15H18N2O4/c1-6-8(3)12(14(18)19)16-10(6)5-11-7(2)9(4)13(17-11)15(20)21/h16-17H,5H2,1-4H3,(H,18,19)(H,20,21) |
InChI Key |
LKOCQNUXEBDQNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C)C(=O)O)CC2=C(C(=C(N2)C(=O)O)C)C |
Origin of Product |
United States |
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